Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18FNO3 It is a derivative of butyl carbamate and contains a fluorine atom, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with 4-fluoro-1-hydroxybutan-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often catalyzed by a suitable acid or base to enhance the yield.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate: Contains additional fluorine atoms, which may affect its reactivity and biological activity.
Tert-butyl (1-fluoro-4-hydroxybutan-2-yl)carbamate: Similar structure but with a different position of the fluorine atom.
Uniqueness: Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate is unique due to its specific arrangement of functional groups, which influences its chemical properties and potential applications. The presence of the fluorine atom at the 4-position provides distinct advantages in terms of reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXFCQPHGHODJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCF)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.